molecular formula C15H14N4O3S3 B2690107 N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1421468-47-4

N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2690107
CAS RN: 1421468-47-4
M. Wt: 394.48
InChI Key: XNYHVKPTRQTNHT-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole and sulfonamide, groups known for their antibacterial activity . It’s part of a series of novel heterocyclic compounds designed for potential biological activities .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The compound has two distinct structural features. One is the ‘5 atoms regulation’, and the other is a long chain that can form a hydrogen bond donor or acceptor. This long chain usually contains hydrogen, nitrogen, and oxygen atoms .


Chemical Reactions Analysis

The compound is part of a series of novel heterocyclic compounds designed for potential biological activities . The steric and electrostatic potential fields were calculated at each lattice intersection of a regularly spaced grid of 1.0 Å .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel thiazolo[5,4-d]pyrimidines have been synthesized, showcasing the utility of thiazole derivatives in creating compounds with potential biological activities. These compounds, including thiazolo[4,5-e][1,2,4-triazolo][4,3-c]pyrimidines, offer insights into the structural motifs beneficial for drug design and synthesis (G. Chattopadhyay et al., 2010).

Biological Activities and Applications

  • Research into heterocyclic compounds, including N-substituted benzothiazole derivatives, has led to the synthesis of compounds with antimicrobial activities. These studies demonstrate the application of benzothiazole derivatives in developing new antibacterial and antifungal agents (G. K. Patel & H. S. Patel, 2015).
  • Theoretical investigations and molecular docking studies of sulfonamide derivatives for antimalarial activity against COVID-19 have provided a framework for utilizing computational calculations in drug design. This research highlights the potential of thiazole and benzothiazole derivatives in addressing contemporary health challenges (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Potential Anticancer Applications

  • Studies on thiazolo benzimidazole derivatives have shown promising results in cell cycle disruption and apoptotic activity, indicating potential applications in cancer treatment. These findings suggest the utility of thiazole and benzimidazole derivatives in developing novel anticancer agents (A. O. Sarhan et al., 2010).

Insecticidal Applications

  • Research on sulfonamide thiazole derivatives as insecticidal agents against Spodoptera littoralis has revealed the insecticidal potential of these compounds. Such studies indicate the broader applicability of thiazole derivatives in agriculture and pest management (Nanees N. Soliman et al., 2020).

Mechanism of Action

Target of Action

The primary targets of N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide Similar compounds have been known to exhibit antibacterial activity .

Mode of Action

The exact mode of action of This compound It is suggested that similar compounds combine the effect of two or more agents, representing a promising antibacterial therapeutic strategy .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been known to display potent antibacterial activity against both gram-negative and gram-positive bacteria .

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown to create pores in the bacterial cell membranes .

properties

IUPAC Name

N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S3/c1-25(21,22)19-7-6-10-12(8-19)24-15(17-10)18-13(20)14-16-9-4-2-3-5-11(9)23-14/h2-5H,6-8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYHVKPTRQTNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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